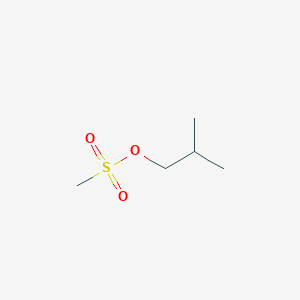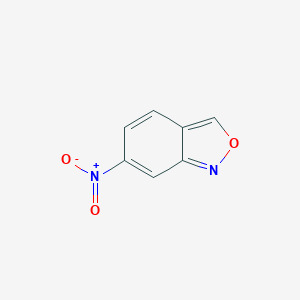![molecular formula C7F12O3 B095496 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride CAS No. 19190-57-9](/img/structure/B95496.png)
2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride is a useful research compound. Its molecular formula is C7F12O3 and its molecular weight is 360.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Activation and Transformation of Fluorinated Compounds
Recent advances in the activation of C-F bonds in aliphatic fluorides offer new methodologies for synthesizing fluorinated building blocks and versatile non-fluorinated products. This involves the activation of a C-F bond through various methods, including Lewis acid, Bronsted superacids, hydrogen bonding, transition-metal mediation, and rare earth metals. Such processes enable partial reduction of fluorine groups and the transformation of monofluorinated, difluorinated, and trifluorinated olefins into synthetically valuable molecules (Shen et al., 2015).
Environmental Impact and Health Concerns of Fluorinated Compounds
Fluorine's widespread distribution in the environment and its incorporation into industrial and consumer applications necessitate understanding its health impacts. While low concentrations of fluoride in drinking water can prevent dental caries, excessive exposure has been linked to adverse health effects, including fluorosis and potential toxicity to multiple organs. The presence of fluoride in the environment, due to industrial activities or natural occurrences, highlights the need for careful management and the reconsideration of artificial water fluoridation practices globally (Peckham & Awofeso, 2014; Şan, Dey, & Giri, 2016).
Novel Fluorinated Scaffolds in Synthesis
Nonafluorobutanesulfonates have emerged as cost-effective intermediates for transition metal-catalyzed reactions, offering advantages over commonly used triflates in organic synthesis. These fluorinated scaffolds facilitate the production of alkenyl and aryl fluorinated compounds through various catalyzed processes, demonstrating the potential for more environmentally benign and economically viable fluorination strategies in industrial and laboratory settings (Hoegermeier & Reissig, 2009).
Electrofluorination and Organic Synthesis
The electrofluorination of organic compounds provides a pathway for introducing fluorine into organic molecules, offering insights into the mechanistic aspects of fluorination processes. This method facilitates the synthesis of fluorinated compounds with potential applications in various domains, including pharmaceuticals and materials science (Gambaretto et al., 1982).
Safety And Hazards
Like all chemicals, fluorinated compounds must be handled with care. They can pose various risks, such as flammability and toxicity. Always refer to the material safety data sheet (MSDS) for specific safety information23.
将来の方向性
The field of fluorinated compounds is a dynamic area of research, with new synthetic methods and applications being developed. Future directions may include the development of more efficient synthetic methods, the design of new fluorinated materials, and the exploration of novel applications in areas such as medicinal chemistry and materials science1.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this information.
特性
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxybutanoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O3/c8-1(20)3(10,11)5(13,14)7(18,19)22-4(12,2(9)21)6(15,16)17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZTIJYMZUPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(=O)F)(F)F)(F)F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460361 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |
CAS RN |
19190-57-9 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)




![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)